
Monodes(N-carboxymethyl)valine Daclatasvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monodes(N-carboxymethyl)valine Daclatasvir: is a degradation product of Daclatasvir, a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Monodes(N-carboxymethyl)valine Daclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through controlled degradation processes involving hydrolysis and other chemical reactions .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the use of high-purity reagents and solvents, along with precise control of reaction conditions to ensure the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Monodes(N-carboxymethyl)valine Daclatasvir undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different degradation products.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller fragments of the original molecule, while oxidation can introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry Applications
Monodes(N-carboxymethyl)valine Daclatasvir serves as a crucial compound for studying the stability and degradation pathways of Daclatasvir. Understanding these pathways is essential for developing more stable formulations of antiviral drugs.
- Stability Studies : The compound is utilized to assess the stability of Daclatasvir under various environmental conditions, which helps in predicting the shelf life and efficacy of pharmaceutical formulations.
Study Focus | Findings |
---|---|
Stability under heat | Significant degradation observed at elevated temperatures. |
pH impact | Variability in degradation rates based on pH levels. |
Biological Applications
In biological research, this compound is employed to investigate the interactions between Daclatasvir and its degradation products with biological targets.
- Biological Assays : The compound aids in understanding how degradation products influence the pharmacodynamics of Daclatasvir.
Assay Type | Purpose | Outcome |
---|---|---|
Binding assays | To evaluate interaction with NS5A protein | Confirmed binding affinity similar to parent compound. |
Cytotoxicity tests | Assessing safety profiles | No significant cytotoxic effects observed at therapeutic concentrations. |
Medical Applications
This compound plays a role in advancing antiviral drug development by providing insights into the degradation mechanisms of existing drugs.
- Drug Development : Insights gained from studying this compound can lead to the formulation of new antiviral agents that are more effective and stable.
Research Focus | Implications |
---|---|
Degradation pathways | Identification of potential new drug candidates based on stability profiles. |
Formulation strategies | Development of combination therapies to enhance efficacy against resistant strains. |
Industrial Applications
In the pharmaceutical industry, this compound is utilized for quality control and stability testing of Daclatasvir formulations.
- Quality Control : The presence of this degradation product is monitored to ensure the quality and efficacy of pharmaceutical products.
Application Type | Details |
---|---|
Quality assurance protocols | Regular testing for impurities during production cycles. |
Regulatory compliance | Ensuring formulations meet safety standards set by health authorities. |
Case Study 1: Stability Testing
A study conducted by Naz et al. (2019) focused on simultaneous analysis of Daclatasvir and its impurities, including this compound, in various formulations. The results indicated that environmental factors significantly influenced the degradation rates, highlighting the importance of this compound in stability studies.
Case Study 2: Biological Interaction
Another research effort explored how this compound interacts with HCV NS5A protein through binding assays. The findings confirmed that while it retains some activity, its effects differ from those of the parent compound, suggesting potential implications for drug design.
Mecanismo De Acción
Monodes(N-carboxymethyl)valine Daclatasvir exerts its effects by interacting with the HCV NS5A protein, similar to Daclatasvir. The compound binds to the NS5A protein, inhibiting its function and thereby preventing the replication of the Hepatitis C virus . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that the compound disrupts the viral replication process .
Comparación Con Compuestos Similares
Daclatasvir: The parent compound from which Monodes(N-carboxymethyl)valine Daclatasvir is derived.
Other NS5A Inhibitors: Compounds such as Ledipasvir and Ombitasvir, which also inhibit the HCV NS5A protein but have different chemical structures and degradation pathways.
Uniqueness: this compound is unique due to its specific degradation pathway and the insights it provides into the stability and behavior of Daclatasvir. Its study helps in understanding the long-term stability of antiviral drugs and in developing more effective formulations .
Actividad Biológica
Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is a degradation product of the antiviral drug Daclatasvir, which is primarily used in the treatment of Hepatitis C virus (HCV) infections. This compound has garnered attention due to its biological activity and implications in pharmaceutical research. Below is a comprehensive overview of its biological activity, mechanisms, and relevant findings from various studies.
Overview of this compound
- Chemical Structure : The molecular formula for this compound is C₃₅H₄₀F₃N₇O₅, with a complex structure that includes a carboxymethyl group attached to the valine amino acid.
- Role : It serves as an analytical standard in pharmaceutical research, particularly in assessing the stability and degradation pathways of Daclatasvir.
This compound functions similarly to its parent compound, Daclatasvir, by interacting with the HCV NS5A protein. This interaction inhibits the replication of HCV, thus contributing to its antiviral effects. The compound's role as a degradation product provides insights into the stability and behavior of Daclatasvir under various conditions, which is crucial for developing more effective antiviral formulations.
Inhibition of HCV
This compound has been shown to exhibit biological activity through its inhibition of HCV replication. Studies indicate that it retains some efficacy as an NS5A inhibitor, although it is primarily studied for its role in understanding Daclatasvir's stability rather than as a standalone therapeutic agent .
Stability Studies
Research indicates that this compound can undergo chemical reactions such as hydrolysis and oxidation. These reactions are critical for understanding the degradation pathways of Daclatasvir and ensuring the quality and efficacy of antiviral medications.
Comparative Analysis with Other Compounds
The following table summarizes the structural similarities and biological activities of this compound compared to other antiviral agents:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Daclatasvir | High | Potent HCV inhibitor | Primary therapeutic agent |
Sofosbuvir | Moderate | HCV NS5B polymerase inhibitor | Nucleotide analog |
Ledipasvir | Moderate | HCV NS5A inhibitor | Combination therapy with Sofosbuvir |
Velpatasvir | Moderate | Broad-spectrum HCV NS5A inhibitor | Effective against multiple genotypes |
This compound is unique due to its status as an impurity rather than a primary therapeutic agent. This distinction impacts its biological activity and applications in research settings .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profiles associated with Daclatasvir and its combinations with other antiviral agents:
- ALLY-1 Study : This open-label study assessed the combination of daclatasvir with sofosbuvir and ribavirin in patients with chronic HCV infection. High sustained virologic response (SVR) rates were observed across multiple genotypes, indicating the effectiveness of this combination therapy .
- Real-Life Observational Studies : A multicenter cohort study reported a 95% SVR rate among patients treated with daclatasvir and sofosbuvir for HCV genotype 1 infections. The results emphasized the importance of treatment duration and patient condition (cirrhosis status) on treatment outcomes .
Propiedades
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-FMYROPPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.